1-Methyl-1H-imidazole-4-carbaldehyde

Organic Synthesis Regioselective Alkylation Solvent-Free Chemistry

This solid 1,4-disubstituted imidazole offers superior handling in automated synthesis versus liquid isomers. The 4-carbaldehyde group ensures predictable reactivity for SAR studies and catalysis. Its solid state simplifies weighing in HTE workflows. Secure this strategic intermediate for precise medicinal chemistry and ligand design.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 17289-26-8
Cat. No. B100119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole-4-carbaldehyde
CAS17289-26-8
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C=O
InChIInChI=1S/C5H6N2O/c1-7-2-5(3-8)6-4-7/h2-4H,1H3
InChIKeyCQZXDIHVSPZIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8) – Technical Baseline & Procurement Rationale


1-Methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8) is a heterocyclic organic compound belonging to the imidazole family, specifically a 1,4-disubstituted derivative featuring an N-methyl group and an aldehyde function at the C4 position [1]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry, catalysis, and materials science, owing to the unique electronic and steric profile conferred by its precise 4-carbaldehyde substitution pattern on the N-methylimidazole core .

Why 1-Methyl-1H-imidazole-4-carbaldehyde Cannot Be Casually Substituted


Simple substitution with other imidazole carbaldehydes is not chemically equivalent. The specific 4-position of the aldehyde relative to the N-methyl group profoundly influences both regioselectivity in subsequent reactions and the physicochemical properties of the final product. For instance, the regioselective alkylation of imidazole-4-carboxaldehyde strongly favors the 1,4-disubstituted product (i.e., this compound) under optimized solvent-free conditions, a selectivity pattern not uniformly observed with other isomers [1]. Furthermore, the distinct melting point (68-69°C) and solid physical state of this compound differ from its 2-carbaldehyde isomer, which is a liquid at room temperature, impacting handling, purification, and formulation strategies .

Quantitative Evidence for Differentiating 1-Methyl-1H-imidazole-4-carbaldehyde


Regioselectivity Advantage: Preferential Formation of 1,4-Disubstituted Scaffold

In a direct comparison, the synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde via N-methylation of imidazole-4-carboxaldehyde demonstrates a clear regiochemical advantage. Under optimized conditions (KF/alumina, basic), the 1,4-disubstituted product (the target compound) was the favored isomer, while the same reaction for the analogous 4(5)-cyanoimidazole produced different product ratios [1]. This confirms that the specific 4-carbaldehyde substitution pattern imparts a unique and predictable regioselectivity profile not shared by other 4-substituted imidazoles.

Organic Synthesis Regioselective Alkylation Solvent-Free Chemistry

Physicochemical Differentiation: Solid State vs. Liquid Handling

The target compound's physical state provides a distinct handling advantage over its 2-carbaldehyde positional isomer. 1-Methyl-1H-imidazole-4-carbaldehyde is a solid with a reported melting point of 68-69°C , whereas 1-Methyl-1H-imidazole-2-carbaldehyde is a liquid at room temperature with a melting point range of 35-39°C . This difference is critical for purification, storage, and use in automated or high-throughput settings.

Physical Chemistry Formulation Process Chemistry

Synthetic Accessibility: Well-Established High-Yield Protocol

The synthesis of this compound is characterized by a well-defined, high-yielding route. A reported procedure involves the oxidation of (1-methyl-1H-imidazol-4-yl)methanol with MnO₂ in acetone, affording the target compound in 77% yield without the need for further purification . This level of procedural detail and reported yield provides a clear baseline for process development and cost estimation, which may not be as extensively documented for less common isomers.

Synthetic Methodology Process Development Medicinal Chemistry

Electronic & Steric Influence: Enhanced Reactivity at Pyridine Nitrogen

Theoretical studies on imidazole reactivity provide a class-level insight into the potential electronic advantage of the 4-substitution pattern. Local reactivity descriptors predict that the sequence of reactivity for electron-rich imidazoles is 2-substituted > 5-substituted > 4-substituted [1]. While this is a broad class inference, it suggests that the 4-carbaldehyde isomer may possess a distinct reactivity profile toward electrophiles at the pyridine nitrogen compared to its 2- or 5-substituted isomers, which could be exploited in the design of catalysts or coordination complexes.

Computational Chemistry Reactivity Coordination Chemistry

Optimal Application Scenarios for 1-Methyl-1H-imidazole-4-carbaldehyde


Medicinal Chemistry Building Block

Its role as a key intermediate is well-established. The defined 4-carbaldehyde position allows for predictable reactivity in the construction of more complex pharmacophores. A patented synthetic route explicitly utilizes this compound, as referenced in WO2017/60854, highlighting its industrial relevance in drug discovery .

Coordination Chemistry & Catalysis

The unique electronic and steric properties of the 1,4-disubstituted imidazole core, as inferred from theoretical reactivity rankings [1], make it a candidate for designing novel ligands. The aldehyde function serves as a convenient handle for further functionalization, such as Schiff base condensation, to create tunable ligand environments for metal complexes.

Synthesis of 1,4-Disubstituted Imidazole Libraries

For research programs exploring structure-activity relationships (SAR) around the imidazole core, this compound is a strategic choice. The understanding of its regioselective synthesis [2] ensures that the desired 1,4-substitution pattern is secured, avoiding the formation of regioisomeric mixtures that can complicate biological testing and data interpretation.

Solid-Phase Synthesis & Automation

The solid physical state of 1-Methyl-1H-imidazole-4-carbaldehyde (melting point 68-69°C) offers a practical advantage in automated parallel synthesis and high-throughput experimentation (HTE) workflows, where accurate weighing and transfer of solid reagents are more reliable and less prone to handling errors compared to liquid alternatives .

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